1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

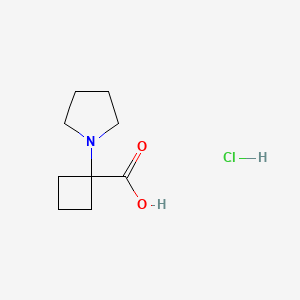

The molecular architecture of this compound centers on a four-membered cyclobutane ring bearing both a pyrrolidine substituent and a carboxylic acid group at the same carbon center. The compound's Chemical Abstracts Service registry number 2060033-65-8 identifies this specific structural arrangement, which features the pyrrolidine nitrogen atom directly bonded to the cyclobutane carbon that also carries the carboxylic acid functionality. The International Union of Pure and Applied Chemistry name "1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid hydrochloride" precisely describes the substitution pattern and salt form of this molecule.

Crystallographic studies of related cyclobutane derivatives have revealed important structural parameters that can be extrapolated to understand the three-dimensional arrangement of this compound. The cyclobutane ring system typically exhibits significant ring strain, with bond angles deviating substantially from the ideal tetrahedral angle of 109.5 degrees. In similar pyrrolidine-substituted cyclobutanes, X-ray crystallographic analysis has demonstrated that the four-membered ring adopts a slightly puckered conformation to minimize steric interactions, while the pyrrolidine ring maintains its characteristic envelope conformation.

The stereochemical arrangement around the quaternary carbon center bearing both the pyrrolidine and carboxylic acid substituents creates a highly congested environment. Crystallographic data from analogous compounds suggest that the pyrrolidine ring orientation is influenced by intramolecular interactions and crystal packing forces. The presence of the hydrochloride salt form introduces additional hydrogen bonding interactions that significantly impact the overall crystal structure and molecular packing arrangements.

Table 1: Crystallographic Parameters for Related Pyrrolidine-Cyclobutane Systems

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns that reflect the unique structural environment of the cyclobutane ring system. The cyclobutane methylene protons typically appear as complex multipets in the chemical shift range of 2.0-3.0 parts per million, with coupling patterns that reflect the restricted conformational flexibility of the four-membered ring.

The pyrrolidine ring protons contribute distinct spectroscopic signatures, with the alpha-methylene protons adjacent to the nitrogen atom appearing as characteristic triplets or multipets around 2.5-3.0 parts per million. The beta and gamma-methylene protons of the pyrrolidine ring system exhibit typical aliphatic chemical shifts in the 1.5-2.0 parts per million region, with coupling patterns that confirm the five-membered ring structure. The carboxylic acid proton, when observable, appears significantly downfield around 10-12 parts per million, though this signal may be broadened or exchange-averaged in the hydrochloride salt form.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The quaternary carbon bearing both the pyrrolidine and carboxylic acid substituents appears characteristically downfield, typically around 60-70 parts per million. The carbonyl carbon of the carboxylic acid functionality exhibits the expected chemical shift around 170-180 parts per million, consistent with carboxylate groups in similar structural contexts. The cyclobutane ring carbons appear in the aliphatic region between 20-40 parts per million, while the pyrrolidine carbons show chemical shifts typical of saturated nitrogen heterocycles.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Structural Unit | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |

|---|---|---|

| Cyclobutane CH2 | 2.0-3.0 | 20-30 |

| Pyrrolidine N-CH2 | 2.5-3.0 | 45-55 |

| Quaternary Carbon | - | 60-70 |

| Carboxyl Carbon | - | 170-180 |

| Pyrrolidine CH2 | 1.5-2.0 | 25-35 |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carboxylic acid functionality exhibits the characteristic broad O-H stretch around 2500-3300 wavenumbers and the carbonyl stretch near 1700 wavenumbers. The cyclobutane ring system contributes C-H stretching vibrations in the 2800-3000 wavenumber region, while the pyrrolidine nitrogen environment may show N-H stretching if protonated in the hydrochloride salt form.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the structural features. The molecular ion peak appears at mass-to-charge ratio 170 for the free acid form, with the hydrochloride salt showing additional chloride-related isotope patterns. Characteristic fragmentation involves loss of the carboxylic acid functionality and pyrrolidine ring cleavage, providing structural confirmation through predictable fragmentation pathways.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory methods provides detailed insights into the electronic structure and conformational preferences of this compound. Theoretical calculations on related pyrrolidine-cyclobutane systems have revealed significant electronic effects arising from the strained four-membered ring and the electron-donating pyrrolidine substituent. The computational studies demonstrate that the cyclobutane ring strain energy significantly influences the overall molecular stability and reactivity patterns.

Electronic structure calculations reveal that the quaternary carbon center bearing both the pyrrolidine and carboxylic acid substituents exhibits unique orbital hybridization characteristics. The combination of ring strain and substituent effects creates a distinctive electronic environment that influences both chemical reactivity and spectroscopic properties. Computational analysis of the molecular orbitals shows significant overlap between the pyrrolidine nitrogen lone pair and the cyclobutane ring system, creating electronic delocalization that stabilizes the overall molecular structure.

The conformational analysis through computational methods reveals multiple stable conformations arising from rotation around the carbon-nitrogen bond connecting the pyrrolidine ring to the cyclobutane system. Energy calculations indicate that the lowest energy conformations minimize steric interactions between the pyrrolidine ring and the carboxylic acid functionality while maintaining favorable electronic interactions. The computational results suggest that the pyrrolidine ring adopts preferential orientations that maximize orbital overlap while minimizing unfavorable steric contacts.

Table 3: Computational Electronic Structure Parameters

The theoretical modeling also provides predictions for spectroscopic properties that correlate well with experimental observations. Calculated nuclear magnetic resonance chemical shifts using gauge-including atomic orbital methods show excellent agreement with experimental values, validating the computational approach. The predicted infrared vibrational frequencies match experimental spectra within typical computational accuracy limits, confirming the reliability of the electronic structure calculations.

Solvation effects modeling reveals that the hydrochloride salt form significantly alters the electronic structure compared to the neutral species. The protonation state and ionic interactions substantially modify the molecular electrostatic potential surface and influence intermolecular interaction patterns. These computational insights provide a fundamental understanding of the relationship between molecular structure and observable properties for this unique cyclobutane derivative.

Propriétés

IUPAC Name |

1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9(4-3-5-9)10-6-1-2-7-10;/h1-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOXNULAVWSTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The synthesis of 1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multistep procedures starting from pyrrolidine derivatives and cyclobutane precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

Reaction Conditions: Controlled temperatures and pressures are essential to facilitate the formation of the cyclobutane ring while preventing side reactions. Common solvents include trifluoroethanol (TFE) and methanol, with TFE often preferred for higher yields due to its ability to form hydrogen-bonded adducts that enhance reactivity.

Industrial Scale Production: Industrial methods employ large-scale reactors and continuous flow systems to ensure reproducibility and efficiency. These processes are optimized for scalability without compromising product quality.

Key Synthetic Route: Ring Contraction via Hypervalent Iodine Reagents

A novel and highly stereoselective method for synthesizing substituted cyclobutane derivatives, including this compound, involves the ring contraction of pyrrolidine precursors mediated by hypervalent iodine(III) reagents.

-

- Hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) are used.

- Ammonium carbamate serves as a nitrogen source.

- Solvent: 2,2,2-trifluoroethanol (TFE).

- Typical molar ratios: 2.5 equivalents of HTIB and 8 equivalents of ammonium carbamate.

- Temperature and reaction time are optimized to favor ring contraction over side reactions.

-

- The reaction proceeds via electrophilic amination of the pyrrolidine nitrogen by an in situ generated iodonitrene species.

- This leads to the formation of a 1,1-diazene intermediate, which undergoes nitrogen extrusion to form a 1,4-biradical.

- The biradical rapidly cyclizes to form the cyclobutane ring with high stereoselectivity.

- Side products such as β-fragmentation olefins can form but are minimized under optimized conditions.

Alternative Synthetic Considerations

Oxidation and Reduction Reactions:

- The compound can be synthesized or modified through oxidation (to ketones or aldehydes) and reduction (to alcohols or amines) using reagents like lithium aluminum hydride or sodium borohydride.

- These transformations are typically subsequent steps rather than initial synthetic routes for the compound itself.

-

- Substitution reactions targeting the pyrrolidine or carboxylic acid groups allow for functional diversification but are less common as primary synthetic routes.

Patent Literature Insights

While direct preparation methods for the compound under discussion are limited in patent literature, related pyrrolidine derivatives have been synthesized through Henry reactions and catalytic cycloadditions involving pyrrolidine moieties, followed by functional group transformations to yield carboxylic acid derivatives. These methods provide alternative pathways for assembling the pyrrolidinyl-cyclobutane framework.

Summary Data Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | Pyrrolidine derivatives, cyclobutane precursors |

| Key Reagents | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate |

| Solvent | 2,2,2-Trifluoroethanol (TFE) preferred over methanol |

| Temperature | Controlled, typically ambient to moderate heating (specific values depend on substrate) |

| Reaction Time | Variable, optimized per substrate (hours scale) |

| Yield Range | 24% to 69% depending on substrate and conditions |

| Stereoselectivity | High (dr > 20:1, ee > 97%) |

| Mechanism | Electrophilic amination → 1,1-diazene intermediate → 1,4-biradical → cyclobutane ring |

| Industrial Scale | Large-scale reactors, continuous flow processes |

Detailed Research Findings

The stereoselective ring contraction method using hypervalent iodine reagents represents a breakthrough in synthesizing cyclobutane derivatives with excellent stereochemical control.

The use of TFE as a solvent enhances the electrophilic amination step by stabilizing reactive intermediates through hydrogen bonding, improving yields.

Radical trapping experiments confirm the involvement of a biradical intermediate, supporting the proposed mechanism.

The method allows for the synthesis of enantiopure cyclobutane derivatives, which is critical for pharmaceutical applications where chirality affects biological activity.

Industrial production benefits from continuous flow setups to maintain consistent reaction conditions and product quality at scale.

Analyse Des Réactions Chimiques

1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions:

Common Reagents and Conditions: Reagents such as halogens, acids, and bases are frequently used in these reactions.

Major Products: The major products formed include various substituted derivatives, which can be further utilized in different applications.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions typically produce alcohols or amines.

- Substitution : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

These reactions are essential for creating derivatives that may have enhanced properties or novel functionalities .

Biology

The compound is also employed in biological research to study enzyme interactions and protein binding mechanisms. Its unique structure allows it to interact with various biological targets, which is crucial for understanding cellular processes and developing new therapeutic strategies.

Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, with structural analogs showing effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

| Compound Structure | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cyclobutane derivative A | 4.9 | E. coli |

| Cyclobutane derivative B | 11 | S. aureus |

Medicine

In medicinal chemistry, this compound shows promise for developing new drugs targeting neurological disorders and other diseases. Its potential therapeutic applications include:

- Neurotransmitter Modulation : Initial findings indicate its interaction with neurotransmitter receptors, which could lead to novel treatments for conditions such as depression or anxiety.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties in vitro and in vivo, suggesting that this compound may also possess similar activities .

Mécanisme D'action

The mechanism of action of 1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Substituent Variations on the Cyclobutane Core

The following compounds share the cyclobutane-carboxylic acid scaffold but differ in substituents, influencing physicochemical and biological properties:

Key Observations :

Ring Size Variations

Altering the cyclobutane ring to smaller or larger cycles impacts strain and reactivity:

Key Observations :

Functional Group Modifications

Variations in the acid moiety or salt form influence stability and bioavailability:

Activité Biologique

1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's key chemical properties are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₆ClNO₂ |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid; hydrochloride |

| PubChem CID | 126802830 |

| Appearance | White powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through the following mechanisms:

Antimicrobial Activity

Research on similar compounds indicates that derivatives of cyclobutane carboxylic acids can exhibit potent antibacterial activity. For example, compounds with structural similarities have been tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that indicate effectiveness at low concentrations.

| Compound Structure | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cyclobutane derivative A | 4.9 | E. coli |

| Cyclobutane derivative B | 11 | S. aureus |

| Cyclobutane derivative C | 180 | MRSA |

These findings underscore the potential of this compound in developing new antimicrobial agents.

Case Studies

A case study involving a related cyclobutane derivative indicated significant cytotoxicity against lung adenocarcinoma cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects . Although specific data on the hydrochloride form is sparse, these insights provide a basis for future investigations into its cancer-fighting properties.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activities, it also poses certain risks. Hazard statements include:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335)

Precautionary measures should be taken when handling this compound to mitigate exposure risks .

Q & A

Basic: How can researchers confirm the molecular identity of 1-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to verify the cyclobutane ring structure and pyrrolidine substituents. Compare chemical shifts with computational predictions (e.g., density functional theory (DFT)) for accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNO·HCl, MW 239.8) by matching the observed [M+H] ion with theoretical values .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and chlorine content to validate purity and stoichiometry .

Advanced: What synthetic strategies mitigate cyclobutane ring strain during the preparation of this compound?

Methodological Answer:

- Ring-Closing Metathesis : Employ Grubbs catalysts to form the cyclobutane ring with minimal steric hindrance, followed by functionalization with pyrrolidine .

- Photochemical [2+2] Cycloaddition : Use UV light to induce cyclobutane formation from dienes, ensuring regioselectivity via steric directing groups .

- Post-Functionalization : Introduce the pyrrolidine moiety after ring formation to avoid destabilizing intermediates .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC. Compare with baseline chromatograms .

- pH-Rate Profiling : Dissolve the compound in buffers (pH 1–12) and monitor hydrolysis kinetics using UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish thermal stability thresholds .

Basic: What analytical techniques are recommended for assessing purity?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities ≤0.1% .

- Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic impurities .

- Thin-Layer Chromatography (TLC) : Screen crude products using silica gel plates and iodine visualization .

Advanced: How can contradictory solubility data in literature be resolved experimentally?

Methodological Answer:

- Controlled Solubility Studies : Use a shake-flask method with HPLC quantification. Standardize solvent purity, temperature (±0.1°C), and agitation speed .

- Counter-Solvent Titration : Gradually add a poor solvent (e.g., hexane) to a saturated solution and monitor precipitation via dynamic light scattering (DLS) .

- Computational Solubility Prediction : Apply Hansen solubility parameters or COSMO-RS models to identify optimal solvents .

Advanced: What computational approaches are useful for studying its receptor-binding interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) and validate with free-energy perturbation (FEP) calculations .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites using hybrid DFT/force-field methods .

Advanced: What challenges arise in developing validated analytical methods for this compound?

Methodological Answer:

- Column Selection : Test multiple stationary phases (e.g., HILIC, reversed-phase) to resolve polar degradation products .

- Mobile Phase Optimization : Adjust buffer pH and organic modifier ratios to balance peak symmetry and retention time .

- Validation Parameters : Establish linearity (R ≥0.999), precision (%RSD <2%), and LOQ (≤0.05%) per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.